4-Amino-1-cyclopropylbutan-1-one
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Overview
Description
4-Amino-1-cyclopropylbutan-1-one is an organic compound with the molecular formula C7H13NO. It is a cyclopropyl derivative, which means it contains a three-membered cyclopropane ring. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-cyclopropylbutan-1-one typically involves the cyclopropanation of a suitable precursor followed by amination. One common method is the reaction of cyclopropylmethyl ketone with ammonia or an amine under specific conditions to introduce the amino group. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of automated systems and stringent quality control measures are essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-cyclopropylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-Amino-1-cyclopropylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylbutan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical pathways. The cyclopropyl ring imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl ring and an amino group.
Cyclopropylmethylamine: Contains a cyclopropyl ring attached to a methylamine group.
Cyclopropylcarbinol: Features a cyclopropyl ring with a hydroxyl group.
Uniqueness
4-Amino-1-cyclopropylbutan-1-one is unique due to its specific structure, which combines a cyclopropyl ring with a butanone backbone and an amino group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
4-amino-1-cyclopropylbutan-1-one |
InChI |
InChI=1S/C7H13NO/c8-5-1-2-7(9)6-3-4-6/h6H,1-5,8H2 |
InChI Key |
AEBKUSPKQKNACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCCN |
Origin of Product |
United States |
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